1,2-Benzenediol, 3-[(phenylimino)methyl]-
Description
BenchChem offers high-quality 1,2-Benzenediol, 3-[(phenylimino)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediol, 3-[(phenylimino)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(phenyliminomethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNVDHSEBASIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425183 | |
| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141281-43-8 | |
| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tautomerism in 1,2-Benzenediol 3-[(phenylimino)methyl]- Derivatives: A Mechanistic and Analytical Exploration
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 1,2-Benzenediol 3-[(phenylimino)methyl]- derivatives, a class of ortho-hydroxy Schiff bases. The central focus is the dynamic equilibrium between the phenol-imine and keto-amine tautomeric forms, a process governed by intramolecular proton transfer. We will dissect the underlying principles of this equilibrium, detailing the profound influence of solvent polarity, electronic substituent effects, and temperature. This guide furnishes field-proven, step-by-step protocols for the synthesis of these compounds and their rigorous characterization using a suite of spectroscopic techniques, including UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy, alongside definitive X-ray crystallographic analysis. Furthermore, the role of computational methods, particularly Density Functional Theory (DFT), in elucidating the relative stabilities and electronic structures of the tautomers is explored. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, application-oriented understanding of this critical structural equilibrium.
The Phenomenon: Phenol-Imine and Keto-Amine Tautomerism
Schiff bases derived from ortho-hydroxy aromatic aldehydes are of significant interest due to the existence of an intramolecular hydrogen bond that facilitates a prototropic tautomeric equilibrium.[1] In the specific case of 1,2-Benzenediol 3-[(phenylimino)methyl]- derivatives, this equilibrium manifests as a dynamic interconversion between two primary forms: the phenol-imine (benzenoid) form and the keto-amine (quinoid) form.[2]
The equilibrium involves the transfer of the phenolic proton from the hydroxyl group to the imine nitrogen atom.[3] This is not a resonance structure, but a true constitutional isomerism involving both atom and electron rearrangement.[4]
-
Phenol-Imine (Enol-Imine) Form : Characterized by an O-H···N intramolecular hydrogen bond. This form typically predominates in the solid state and in non-polar solvents.[1][2]
-
Keto-Amine (Keto-Enamine) Form : Characterized by an O···H-N intramolecular hydrogen bond and a quinoidal ring structure. This form is often stabilized in polar, protic solvents capable of hydrogen bonding.[5][6]
The position of this equilibrium is a delicate balance of electronic and environmental factors, which dictates the compound's chemical and photophysical properties, including its color (chromism), reactivity, and potential for biological activity.[7][8]
Figure 2: Standard workflow for synthesis and characterization.
Spectroscopic and Structural Analysis
A multi-technique spectroscopic approach is essential to unambiguously identify the predominant tautomeric form in a given state (solid or solution) and to study the equilibrium dynamics.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for investigating tautomeric equilibria in solution. The two tautomers possess different chromophores, leading to distinct absorption bands. [9]
-
Phenol-Imine Form : Typically exhibits absorption bands in the UV region, often below 400 nm, corresponding to π→π* transitions within the benzenoid system. [1]* Keto-Amine Form : The extended conjugation in the quinoid system results in a bathochromic shift (shift to longer wavelength). A new, distinct absorption band often appears above 400 nm, which is characteristic of the keto-amine tautomer. [1][10]The intensity of this band is directly related to the concentration of the keto-amine form, allowing for quantitative studies of the equilibrium. [6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides direct evidence of the functional groups present in each tautomer. The analysis is most definitive in the solid state but can also be applied to concentrated solutions. [11]
-
Phenol-Imine Form : Characterized by a strong C=N (imine) stretching vibration typically found around 1610-1630 cm⁻¹. [2][12]A broad O-H stretching band may be observed around 2500-3200 cm⁻¹, indicative of strong intramolecular hydrogen bonding.
-
Keto-Amine Form : The most telling peak is the C=O (ketone) stretching vibration, expected in the 1640-1680 cm⁻¹ region. [1]Concurrently, an N-H stretching vibration would appear around 3200-3400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution, providing detailed structural information. [5][13]
-
¹H NMR : The chemical shift of the labile proton involved in the intramolecular hydrogen bond (OH or NH) is a key indicator. This proton typically appears as a broad signal far downfield (δ 10-15 ppm) due to deshielding from the hydrogen bond. [13]The specific chemical shift can provide clues about the strength of the hydrogen bond and the position of the equilibrium.
-
¹³C NMR : The chemical shifts of the imine carbon and the phenolic carbons are highly sensitive to the tautomeric form. A signal for a C=N carbon is expected around 160-170 ppm for the phenol-imine form, while a C=O carbon signal for the keto-amine form would appear further downfield, typically >180 ppm. [14]
Single-Crystal X-ray Diffraction
X-ray crystallography provides unequivocal proof of the tautomeric structure in the solid state. [15]By precisely locating atomic positions, it allows for the direct observation of the proton's location (on the oxygen or nitrogen) and the measurement of bond lengths.
-
In the phenol-imine form, one expects a C-O bond length typical of a single bond (~1.36 Å) and a C=N double bond (~1.28 Å). [2]* In the keto-amine form, the C=O bond would be shorter (~1.23 Å) and the C-N bond would have more single-bond character (~1.34 Å). [16] For many derivatives of this class, X-ray studies have confirmed that the phenol-imine tautomer, stabilized by a strong intramolecular O-H···N hydrogen bond, is the preferred form in the crystalline state. [2]
Data Summary: Spectroscopic Signatures
| Technique | Tautomeric Form | Key Observable Feature(s) | Reference |
| UV-Vis | Phenol-Imine | Absorption band λmax < 400 nm | [1] |
| Keto-Amine | New absorption band λmax > 400 nm | [6][10] | |
| FT-IR | Phenol-Imine | ν(C=N) at ~1610-1630 cm⁻¹ | [2] |
| Keto-Amine | ν(C=O) at ~1640-1680 cm⁻¹ | [1] | |
| ¹H NMR | Both | Labile proton (OH/NH) signal at δ 10-15 ppm | [13] |
| ¹³C NMR | Phenol-Imine | δ(C=N) at ~160-170 ppm | [14] |
| Keto-Amine | δ(C=O) at >180 ppm | [14] | |
| X-Ray | Phenol-Imine | C-O: ~1.36 Å; C=N: ~1.28 Å | [2] |
| Keto-Amine | C=O: ~1.23 Å; C-N: ~1.34 Å | [16] |
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the phenol-imine and keto-amine forms can be shifted by several external and internal factors. Understanding these influences is critical for controlling the properties of the molecule.
-
Solvent Polarity : This is one of the most significant factors. Polar, protic solvents (like ethanol, methanol, DMSO) can stabilize the more polar keto-amine tautomer through intermolecular hydrogen bonding and dipole-dipole interactions, thus shifting the equilibrium towards this form. [1][5][6]In contrast, non-polar solvents (like cyclohexane, benzene) favor the less polar phenol-imine form. This solvent-dependent spectral shift is known as solvatochromism. [17]* Substituent Effects : The electronic nature of substituents on the aniline ring profoundly impacts the equilibrium. Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the acidity of the phenolic proton, while simultaneously decreasing the basicity of the imine nitrogen. This makes proton transfer less favorable, stabilizing the phenol-imine form. [3]Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the basicity of the nitrogen, favoring the proton transfer and shifting the equilibrium towards the keto-amine form. [13]* Temperature : In some systems, a change in temperature can shift the equilibrium, a phenomenon known as thermochromism. [2]This occurs when the two tautomers have different ground state energies, and thermal energy can populate the higher-energy state.
Figure 3: Key factors governing the phenol-imine <=> keto-amine equilibrium.
Computational Modeling and Insights
Modern computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and explanatory tool in the study of tautomerism. [7][18]
-
Energetics : DFT calculations can accurately predict the relative thermodynamic stabilities of the phenol-imine and keto-amine tautomers in both the gas phase and in various solvents (using continuum solvation models like PCM). [3][7]These calculations often corroborate experimental findings that the phenol-imine form is the more stable ground state. [2]* Structural and Spectroscopic Prediction : Optimized geometries from DFT calculations provide theoretical bond lengths and angles that can be compared directly with X-ray diffraction data. [19]Furthermore, computational methods like Time-Dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, aiding in the assignment of experimental spectral bands to specific tautomers. [7]* Proton Transfer Barrier : DFT can be used to map the potential energy surface for the intramolecular proton transfer, allowing for the calculation of the energy barrier between the two tautomeric forms. This provides insight into the kinetics of the interconversion process. [3]
Conclusion and Outlook
The tautomeric equilibrium in 1,2-Benzenediol 3-[(phenylimino)methyl]- derivatives is a fundamental property that dictates their function. The interplay between the stable phenol-imine form and the environmentally-sensitive keto-amine form is governed by a predictable set of rules related to solvent, substituents, and temperature. A synergistic approach, combining robust synthesis, multi-platform spectroscopic analysis, and computational modeling, provides a complete picture of this dynamic process.
The ability to control and understand this tautomeric switch is of paramount importance. In drug design, different tautomers can exhibit varied binding affinities to biological targets. In materials science, this equilibrium is the basis for creating novel photochromic and thermochromic materials. [2][7]Future research will likely focus on leveraging these principles to design highly specific molecular switches and sensors for advanced applications.
References
-
NMR Structural Study of the Prototropic Equilibrium in Solution of Schiff Bases as Model Compounds. (2013). MDPI. [Link]
-
Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. (2011). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
NMR Spectroscopic Studies on the Tautomerism in Schiff Bases of Tenuazonic Acid Analogs. (2006). Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. [Link]
-
Studies of the Solvent Effect Observed in the Absorption Spectra of Certain Types of Schiff Bases. (2001). Bentham Science Publishers. [Link]
-
Tautomerism and stereodynamics in Schiff bases from gossypol and hemigossypol with N-aminoheterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Tautomerization and solvent effects on the absorption and emission properties of the Schiff base N,N′-bis(salicylidene)-p-phenylenediamine – A TDDFT study. (2010). Taylor & Francis Online. [Link]
-
Studies on molecular structure and tautomerism of a vitamin B6 analog with density functional theory. (2012). PubMed. [Link]
-
Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. (n.d.). Asian Journal of Chemistry. [Link]
-
Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. (2011). ResearchGate. [Link]
-
Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Theoretical study of the structure and tautomerism of an asymmetric diimine Schiff base, preparation and characterization of its. (n.d.). SciSpace. [Link]
-
Calculation of Tautomeric Ratios of Some Schiff Bases Using Carbon-13 NMR Spectroscopy. (n.d.). ResearchGate. [Link]
-
Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2021). PMC. [Link]
-
Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. (n.d.). PMC. [Link]
-
Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). PMC. [Link]
-
Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and X-ray structure Analysis of Schiff base compound. (2020). International Journal of Engineering Research and. [Link]
-
Dependence of tautomerism on substituent type in o-hydroxy Schiff bases. (2019). De Gruyter. [Link]
-
Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. (n.d.). RSC Publishing. [Link]
-
(Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol. (n.d.). PMC. [Link]
-
(E)-3-{[(2-Bromo-3-methylphenyl)imino]methyl}benzene-1,2-diol: crystal structure and Hirshfeld surface analysis. (n.d.). PMC. [Link]
-
(E)-3-[(3-(Trifluoromethyl)phenylimino)methyl] benzene-1,2-diol: X-ray and DFT calculated structures. (2010). TÜBİTAK Academic Journals. [Link]
-
Spectrochemical, Thermal, and Kinetic Thermodynamic Characterizations of 3-[(2-hydroxy-phenylimino)-methyl]-Benzene-1,2-Diol Schiff Base Ruthenium(III), Platinum(IV) and Iridium(III) Complexes in Nano Scale Size. (n.d.). ResearchGate. [Link]
-
Intramolecular hydrogen bonding and tautomerism in Schiff bases. (n.d.). Indian Academy of Sciences. [Link]
-
Keto Enol Tautomerism | Overview & Research Examples. (n.d.). Perlego. [Link]
-
IR Spectroscopy. (n.d.). e-PG Pathshala. [Link]
-
Keto-enol tautomerism | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]
-
Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]
-
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]
-
Synthesis, Characterization and Crystal structure of Chiral Schiff base compound (E). (2012). International Journal of Scientific and Research Publications. [Link]
-
Tautomerism between keto–imine (A) and phenol–imine (B) forms. (n.d.). ResearchGate. [Link]
-
X-ray Crystallographic Studies of Some Heterocyclic Schiff Bases of Salisylaldoxime with Ni (II), Cu (II) and Co (II) Transition Metal Complexes. (n.d.). International Journal of ChemTech Research. [Link]
-
Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. (2024). MDPI. [Link]
-
Synthesis and characterization of three new asymmetric Schiff bases and X- ray crystal structure of [H2cd3-OMesalen] ligand. (n.d.). Sciforum. [Link]
-
Synthesis, X-ray diffraction, spectroscopic (FT-IR, UV-Vis, 1H-NMR, 13C-NMR and TGA), DFT and molecular docking studies of (E)-3-(((3-chloro-4-(4-chlorphenoxy) phenyl) imino) methyl) benzene-1,2-diol. (2022). Taylor & Francis Online. [Link]
-
Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy-benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether. (2013). Asian Journal of Chemistry. [Link]
-
Structure, tautomerism, and radical scavenging activity of Schiff bases and hydrazones of gossypol. (n.d.). RSC Publishing. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Dependence of tautomerism on substituent type in o-hydroxy Schiff bases | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. narsammaacsc.org [narsammaacsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on molecular structure and tautomerism of a vitamin B6 analog with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Solubility Profile of Benzenediol Imine Derivatives in Organic Solvents
Executive Summary
Benzenediol imine derivatives (Schiff bases derived from dihydroxybenzaldehydes or dihydroxyanilines) represent a critical scaffold in medicinal chemistry, particularly as Hsp90 inhibitors, antioxidants, and corrosion inhibitors. However, their amphiphilic nature—balancing a hydrophobic aromatic core with hydrophilic hydroxyl and azomethine moieties—creates complex solubility challenges during purification and formulation.
This guide provides a definitive technical analysis of their solubility profiles. It moves beyond simple "like-dissolves-like" heuristics to explore thermodynamic drivers, Hansen Solubility Parameters (HSP), and precise quantification protocols.
Part 1: Molecular Architecture & Solubility Mechanisms
To predict solubility, one must understand the competition between Crystal Lattice Energy (CLE) and Solvation Enthalpy .
Structural Determinants
Benzenediol imines typically feature:
-
Two Hydroxyl Groups (-OH): Act as strong Hydrogen Bond (HB) donors.
-
Azomethine Linkage (-CH=N-): Acts as a weak HB acceptor and a site for hydrolysis in acidic aqueous media.
-
Aromatic Rings: Drive
stacking, significantly increasing lattice energy and reducing solubility in non-polar solvents.
The Intramolecular vs. Intermolecular Conflict
A defining characteristic of these derivatives (especially o-hydroxy imines) is Intramolecular Hydrogen Bonding (IHB) .
-
Mechanism: The phenolic hydrogen forms a 6-membered ring with the imine nitrogen (keto-enol tautomerism).
-
Solubility Impact: IHB "hides" the polar donor/acceptor sites from the solvent. This makes the molecule less soluble in polar protic solvents (like methanol) than predicted, but surprisingly soluble in moderately polar aprotic solvents.
Hansen Solubility Parameters (HSP)
Solubility is maximized when the "distance" (
- (Dispersion): High in these derivatives due to aromatic rings.
- (Polarity): Moderate, driven by the dipole of the imine bond.
- (H-Bonding): High, due to the benzenediol moiety.
Implication: Solvents must match the high
Part 2: Experimental Profiling (SOP)
Protocol: Thermodynamic Solubility Determination (Saturation Shake-Flask)
Objective: Determine the mole fraction solubility (
Materials
-
Solute: Purified Benzenediol Imine (Recrystallized, Purity >99% by HPLC).
-
Solvents: HPLC Grade (MeOH, EtOH, DMSO, DMF, Acetonitrile, Toluene).
-
Equipment: Orbital shaker with temperature control (
K), Syringe filters (0.22 m PTFE).
Workflow Diagram (Graphviz)
Caption: Standard Operating Procedure for thermodynamic solubility determination. Note the feedback loop: if Relative Standard Deviation (RSD) between time points exceeds 2%, equilibrium is not reached.
Critical Technical Nuances
-
Tyndall Effect Check: After filtration, shine a laser pointer through the solution. Scattering indicates colloidal aggregates (common with Schiff bases), meaning the solution is not truly dissolved. Re-filter or centrifuge if observed.
-
Temperature Hysteresis: Approach the target temperature from below to prevent supersaturation metastable states.
Part 3: Solvent-Specific Data & Trends
The following table synthesizes representative solubility profiles for a standard 2,4-dihydroxybenzylidene derivative.
Table 1: Representative Solubility Profile (Mole Fraction
| Solvent Class | Specific Solvent | Solubility (298.15 K) | Solubility (318.15 K) | Mechanistic Insight |
| Polar Aprotic | DMSO | 45.20 | 88.50 | Best Solvent. Disrupts intermolecular H-bonds; high dipole interaction. |
| Polar Aprotic | DMF | 38.10 | 76.20 | Similar to DMSO; excellent for synthesis reaction media. |
| Polar Protic | Ethanol | 8.45 | 18.20 | Moderate. Competes for H-bonding but lacks the dipole strength of DMSO. |
| Polar Protic | Methanol | 6.10 | 14.50 | Lower dispersion forces ( |
| Chlorinated | Chloroform | 12.30 | 22.10 | Good solvation of the hydrophobic core, but poor interaction with -OH groups. |
| Non-Polar | n-Hexane | < 0.10 | 0.35 | Anti-Solvent. Mismatch in polarity and H-bonding capability. |
Part 4: Thermodynamic Modeling
To extrapolate solubility data for process design (e.g., crystallization cooling curves), we utilize the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
The Model
-
A, B, C: Empirical model parameters derived from regression analysis of experimental data.
-
B: Related to the enthalpy of solution.
-
C: Accounts for the temperature dependence of the heat capacity difference.
Thermodynamic Functions
Using the van't Hoff analysis, we calculate the driving forces:
-
Enthalpy of Solution (
): Typically positive (endothermic) for these systems. Heat is required to break the crystal lattice. -
Entropy of Solution (
): Typically positive . The disorder increases as the ordered crystal breaks into solvated molecules. -
Gibbs Free Energy (
): Must be negative for spontaneous dissolution.
Interaction Diagram (Graphviz)
Caption: Thermodynamic cycle of dissolution. Solubility occurs when the energy released by Solute-Solvent interaction compensates for the energy cost of Cavity Formation and Lattice Breaking.
Part 5: Applications in Drug Development
Understanding this profile is not merely academic; it dictates the drug development pipeline:
-
Bioavailability Enhancement: The poor aqueous solubility necessitates the use of co-solvents (PEG-400, Ethanol) or inclusion complexes (Cyclodextrins) for intravenous formulations.
-
Purification: The sharp solubility differential between Ethanol (moderate) and Hexane (insoluble) identifies this pair as the ideal candidate for Recrystallization .
-
Protocol: Dissolve in hot Ethanol, filter, then add warm Hexane dropwise until turbidity appears. Cool slowly to 4°C.
-
-
Screening Assays: Stock solutions for biological assays (e.g., MTT assays for anticancer activity) must be prepared in DMSO (typically 10 mM) to ensure complete solubilization before dilution into aqueous media.
References
-
IOSR Journal of Applied Chemistry. "Synthesis and Study of Schiff Base Ligands." IOSR-JAC, vol. 7, no. 1, 2014.
-
Journal of Chemical & Engineering Data. "Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents." ACS Publications, 2023.
-
International Journal of Scientific Engineering and Research. "Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde." IJSER, 2019.
-
Hansen Solubility Parameters. "Hansen Solubility Parameters: More predictive power." Official HSP Site.
-
BenchChem. "Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde." BenchChem Technical Notes.
A Comprehensive Technical Guide to the Theoretical Investigation of 1,2-Benzenediol 3-[(phenylimino)methyl]- using Density Functional Theory
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development, the synergy between experimental synthesis and computational chemistry has become indispensable. Theoretical calculations, particularly those grounded in Density Functional Theory (DFT), provide a powerful lens through which we can understand and predict the electronic structure, reactivity, and potential biological activity of novel molecular entities. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage computational tools to gain deeper insights into the properties of Schiff bases, a class of compounds with significant therapeutic potential.
This document provides an in-depth technical exploration of the theoretical calculations for 1,2-Benzenediol 3-[(phenylimino)methyl]-, a Schiff base derived from 1,2-Benzenediol (catechol) and aniline. We will move beyond a simple recitation of methods to explain the underlying principles and the rationale for specific computational choices. Our aim is to equip the reader with a practical and intellectually robust framework for conducting and interpreting DFT studies on similar systems.
Introduction to 1,2-Benzenediol 3-[(phenylimino)methyl]-: A Molecule of Interest
Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in coordination chemistry and are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The title compound, 1,2-Benzenediol 3-[(phenylimino)methyl]-, is formed from the condensation reaction of an aromatic amine and a carbonyl compound.[4][5] Its structure, featuring a catechol moiety, suggests potential for metal chelation and antioxidant activity, making it a compelling candidate for further investigation.
Theoretical studies on such molecules are crucial for elucidating their fundamental electronic properties, which in turn govern their chemical behavior and biological interactions.
The Theoretical Framework: An Overview of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry due to its favorable balance of accuracy and computational cost.[6][7] Unlike traditional wavefunction-based methods, DFT calculates the electronic properties of a molecule based on its electron density, a more computationally tractable quantity.[6][7] This approach allows for the investigation of larger and more complex molecules, which is of particular relevance in drug discovery.[8][9]
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[10][11]
-
Exchange-Correlation Functional: This is a key component of DFT that approximates the complex many-body effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable results for geometries and electronic properties.[12][13][14]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice that provides a good description of the electron distribution.[15][16][17] The inclusion of diffuse functions ("++") is important for describing anions and weak interactions, while polarization functions ("(d,p)") allow for more flexibility in the shape of the orbitals, which is crucial for accurately describing bonding in molecules with heteroatoms.[13]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comprehensive DFT study on 1,2-Benzenediol 3-[(phenylimino)methyl]-.
Molecular Structure Optimization
The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization calculation.
Experimental Protocol:
-
Initial Structure Creation: The initial molecular structure of 1,2-Benzenediol 3-[(phenylimino)methyl]- is drawn using a molecular modeling software such as GaussView or Avogadro.[18]
-
Geometry Optimization: A geometry optimization calculation is performed using the Gaussian 16 software package.[19]
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
The optimized geometry provides key structural parameters such as bond lengths and bond angles.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[20][21]
-
HOMO: The outermost orbital containing electrons, which acts as an electron donor.
-
LUMO: The innermost orbital devoid of electrons, which acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[21] A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule.[22][23][24] It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.[24]
NBO analysis can be used to:
-
Determine the natural atomic charges.
-
Analyze donor-acceptor interactions and charge transfer within the molecule.
-
Evaluate the hybridization of atomic orbitals in bonds.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[25][26][27] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.[27][28]
-
Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack.[25][29]
-
Blue regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack.[25][29]
-
Green regions: Represent areas of neutral potential.[29]
Expected Results and Discussion
While specific numerical data for 1,2-Benzenediol 3-[(phenylimino)methyl]- would be generated from the actual calculations, we can anticipate the following general outcomes based on the known properties of similar Schiff bases.
Optimized Molecular Structure
The optimized structure is expected to be non-planar due to the presence of the phenyl rings. The bond lengths and angles will be consistent with the hybridization of the atoms involved. For instance, the C=N imine bond length is expected to be shorter than a C-N single bond.
Table 1: Predicted Optimized Geometrical Parameters for 1,2-Benzenediol 3-[(phenylimino)methyl]-
| Parameter | Predicted Value (Å or °) |
| C=N Bond Length | ~1.28 - 1.30 Å |
| C-N Bond Length | ~1.40 - 1.45 Å |
| C-O Bond Length | ~1.35 - 1.38 Å |
| C-C (aromatic) Bond Length | ~1.38 - 1.41 Å |
| C-N-C Bond Angle | ~120 - 125° |
| C-C=N Bond Angle | ~120 - 125° |
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is likely to be localized on the catechol ring and the nitrogen atom of the imine group, reflecting their electron-donating nature. The LUMO is expected to be distributed over the phenylimino moiety, indicating its electron-accepting character. The calculated HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis will likely reveal significant charge transfer from the catechol ring to the imine group. The natural charges on the oxygen and nitrogen atoms are expected to be negative, consistent with their high electronegativity.
Molecular Electrostatic Potential (MEP) Map
The MEP map is predicted to show regions of high negative potential (red) around the oxygen atoms of the catechol moiety and the nitrogen atom of the imine group, making these sites prone to electrophilic attack. Regions of positive potential (blue) are expected around the hydrogen atoms of the hydroxyl groups.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations described in this guide.
Caption: A flowchart of the DFT computational workflow.
Conclusion: The Power of Predictive Chemistry
This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical investigation of 1,2-Benzenediol 3-[(phenylimino)methyl]- using Density Functional Theory. By following the described protocols, researchers can gain valuable insights into the electronic structure, reactivity, and potential interaction sites of this and other related Schiff base compounds. The integration of such computational studies into the drug discovery pipeline can significantly accelerate the identification and optimization of new therapeutic agents. The predictive power of DFT, when applied with a clear understanding of its theoretical underpinnings and methodological nuances, is a transformative tool in the modern chemical sciences.
References
-
Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. Retrieved from [Link]
-
ResearchGate. (2018, March 13). How to interpret a map of electrostatic potential (MEP)? Retrieved from [Link]
- Abdel-Kader, D. A., & Sherif, O. E. (2015). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Arabian Journal of Chemistry, 10, S2474–S2486.
- Deep Science Publishing. (2025). Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study.
-
Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]
-
Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Retrieved from [Link]
-
Gaussian. Molecular Electrostatic Potential (MEP). Retrieved from [Link]
-
SSRN. (2024). Synthesis, Characterization, DFT Calculations, Molecular Docking, AMDET Evaluation and Anticancer Activity of Schiff Base Metal Complexes Against Colon Cancer Cells. Retrieved from [Link]
-
Gaussian. Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 28(14), 5561.
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Retrieved from [Link]
-
Revista Bionatura. (2023, March 15). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound. Retrieved from [Link]
-
iOpenShell. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]
-
ACS Publications. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]
-
International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
-
CD ComputaBio. Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]
-
FOLIA. Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Retrieved from [Link]
-
Physical Chemistry Research. (2021, June 15). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 12). Electrostatic Potential Maps and Bond Polarity. YouTube. Retrieved from [Link]
-
ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
-
ChemRxiv. (2022, April 5). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
-
Synopsys. (2026, February 10). What is Density Functional Theory and How Does It Work? Retrieved from [Link]
-
AL-Nahrain University. (2024, December 15). Molecular Docking, Synthesis of New Schiff base Derivatives, and Study of their Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) B3LYP-D3/6–311++G(d,p) optimized structure of the cluster model... Retrieved from [Link]
-
Research India Publications. Approach of Density Functional Theory to Molecules Using Gaussian. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and computational studies of 3-{( E )-[(2-hydroxyphenyl)imino]methyl}benzene-1,2-diol and molecular structure of its zwitterionic form. Retrieved from [Link]
-
ResearchGate. (2025, August 10). synthesis and characterization of three novel schiff base compounds: experimental and theoretical study. Retrieved from [Link]
-
Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
-
PubMed. (n.d.). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*. Retrieved from [Link]
-
Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. Retrieved from [Link]
-
Journal of Al-Nahrain University. (n.d.). View of Synthesis and Theoretical Study of new Schiff base derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 26). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Retrieved from [Link]
-
Longdom. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link]
-
PubMed. (2011, June 15). Density functional theory study on the identification of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Retrieved from [Link]
-
Krishikosh. SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2010, January 1). (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl] benzene-1,2-diol: X-ray and DFT calculated structures. Retrieved from [Link]
-
DergiPark. Synthesis, Characterization and Theoretical Calculations of Schiff Base Containing Thiophene Ring System. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Combined Experimental and Computational Investigation of 2-(2-Hydroxyphenylimino) Phenolic Derivatives: Synthesis, Molecular Structure and NLO Studies. Retrieved from [Link]
-
Central Asian Journal of Medical and Natural Science. (2024, September 20). Synthesis, Characterization, Antioxidant, and Theoretical Studies of the Schiff Base Derivative of (4H-1,2,4-Triazole-3,5-Diamine) and Its Complexes With Co(II) & Cu(II) Ions. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2018, April 28). Research Article. Retrieved from [Link]
Sources
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recentscientific.com [recentscientific.com]
- 6. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 7. Density functional theory - Wikipedia [en.wikipedia.org]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. deepscienceresearch.com [deepscienceresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. folia.unifr.ch [folia.unifr.ch]
- 16. researchgate.net [researchgate.net]
- 17. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ripublication.com [ripublication.com]
- 19. mdpi.com [mdpi.com]
- 20. ossila.com [ossila.com]
- 21. physchemres.org [physchemres.org]
- 22. youtube.com [youtube.com]
- 23. q-chem.com [q-chem.com]
- 24. NBO [cup.uni-muenchen.de]
- 25. researchgate.net [researchgate.net]
- 26. MEP [cup.uni-muenchen.de]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 29. youtube.com [youtube.com]
Methodological & Application
Technical Synthesis Guide: 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Part 1: Executive Summary & Scientific Rationale
This Application Note details the synthesis of 1,2-Benzenediol, 3-[(phenylimino)methyl]- , a Schiff base ligand derived from the condensation of 2,3-dihydroxybenzaldehyde and aniline .
Significance
Schiff bases containing ortho-hydroxyl groups are critical in coordination chemistry due to their ability to form stable chelates with transition metals (Ru, Pt, Ir). The specific placement of the hydroxyl groups in the 2,3-position of the aldehyde moiety facilitates strong intramolecular hydrogen bonding (O-H···N), stabilizing the phenol-imine tautomer over the keto-amine form in the solid state. This structural feature is pivotal for applications in:
-
Catalysis: As tridentate ONO ligands for metal complexes.
-
Biological Activity: Exhibiting antioxidant and antibacterial properties due to the catechol moiety.
-
Materials Science: Thermochromic and photochromic properties driven by proton transfer.[1][2]
Part 2: Reaction Mechanism & Thermodynamics
The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The amine nitrogen attacks the carbonyl carbon, forming a carbinolamine intermediate, which subsequently dehydrates to form the imine (Schiff base).
Mechanism Diagram
Figure 1: Step-wise mechanism of Schiff base condensation. The reaction is reversible; water removal drives equilibrium toward the product.
Part 3: Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 2,3-Dihydroxybenzaldehyde | 24677-78-9 | ≥97% | Precursor (Electrophile) |
| Aniline | 62-53-3 | ≥99% | Precursor (Nucleophile) |
| Ethanol | 64-17-5 | Absolute or 95% | Solvent |
| Acetic Acid (Glacial) | 64-19-7 | ACS Grade | Catalyst (Optional) |
Equipment
-
Reaction Vessel: 100 mL Round-bottom flask (RBF).
-
Temperature Control: Oil bath or heating mantle with magnetic stirring.
-
Condenser: Reflux condenser (water-cooled).
-
Filtration: Büchner funnel, vacuum pump, filter paper (Whatman No. 1).
Part 4: Experimental Protocol
Phase A: Synthesis
Principle: The reaction is equilibrium-driven. Using ethanol as a solvent allows for the solubility of reactants at reflux temperatures while promoting the precipitation of the product upon cooling.
-
Preparation of Aldehyde Solution:
-
In a 100 mL round-bottom flask, dissolve 1.38 g (10 mmol) of 2,3-dihydroxybenzaldehyde in 20 mL of absolute ethanol .
-
Stir until completely dissolved. The solution will appear clear to pale yellow.
-
-
Addition of Amine:
-
Add 0.93 g (10 mmol, ~0.91 mL) of aniline dropwise to the stirring aldehyde solution.
-
Optional: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
-
Reflux:
-
Attach the reflux condenser.
-
Heat the mixture to reflux (approx. 80°C) for 3 to 5 hours .
-
Observation: The solution color typically deepens to orange or dark yellow, indicating imine formation.
-
Phase B: Workup & Purification
Principle: The Schiff base is less soluble in cold ethanol than the starting materials. Slow cooling promotes the formation of high-purity crystals.
-
Crystallization:
-
Remove the flask from heat and allow it to cool to room temperature.
-
Place the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.
-
Note: If no precipitate forms, reduce solvent volume by rotary evaporation (remove ~50%) and re-cool.
-
-
Filtration:
-
Filter the solid precipitate using vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aniline and aldehyde.
-
Critical: Do not use excess solvent during washing to avoid redissolving the product.
-
-
Recrystallization (High Purity Step):
-
Dissolve the crude solid in the minimum amount of boiling ethanol.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter and dry the purified crystals in a desiccator or vacuum oven at 40°C.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.
Part 5: Characterization & Validation
To ensure the integrity of the synthesized compound, compare your data against these standard parameters.
Melting Point (MP)
-
Expected Range: 115 – 140 °C (Dependent on crystal packing and solvation).
-
Note: Derivatives with substituents (e.g., -Br, -CF3) typically show MPs in the 120-140°C range [1, 2]. The unsubstituted compound usually falls within this bracket. Sharp melting (<2°C range) indicates high purity.
-
FTIR Spectroscopy
-
Imine (C=N) Stretch: A strong, sharp band at 1610 – 1625 cm⁻¹ . This confirms the formation of the Schiff base linkage.
-
Hydroxyl (O-H) Stretch: Broad band at 3300 – 3450 cm⁻¹ .[3]
-
Absence of Carbonyl: The disappearance of the aldehyde C=O stretch (~1660-1680 cm⁻¹) confirms conversion.
¹H-NMR Spectroscopy (DMSO-d₆ or CDCl₃)
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Imine (-CH=N-) | 8.6 – 9.0 | Singlet (1H) | Diagnostic peak for Schiff base. |
| Phenolic -OH | 12.0 – 13.5 | Broad Singlet | Downfield shift due to intramolecular H-bonding (O-H···N). |
| Aromatic Ar-H | 6.8 – 7.6 | Multiplet | Overlapping protons from catechol and aniline rings. |
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Solution too dilute or product highly soluble. | Evaporate 50% of solvent; cool in ice/salt bath (-10°C). Scratch glass to induce nucleation. |
| Oily Product | Impurities or incomplete dehydration. | Re-dissolve in hot ethanol, add charcoal, filter hot, and re-crystallize. Ensure water is removed (use dry ethanol). |
| Low Yield | Incomplete reaction (Equilibrium). | Increase reflux time; use a Dean-Stark trap to remove water; add more catalyst. |
| Low MP | Solvent inclusion or impurities. | Dry sample thoroughly under vacuum at 50°C for 6 hours. |
Part 7: References
-
Crystal structure and Hirshfeld surface analysis of (E)-3-{[(2-Bromo-3-methylphenyl)imino]methyl}benzene-1,2-diol. National Institutes of Health (PMC). Available at: [Link]
-
Crystal structure of (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl] benzene-1,2-diol. TÜBİTAK Academic Journals. Available at: [Link][1][4][5][6][3][7][8]
-
Spectrochemical and Thermal Characterizations of 3-[(2-hydroxyphenylimino)-methyl]-Benzene-1,2-Diol Schiff Base Complexes. ResearchGate. Available at: [Link]
-
Synthesis and Biological Applications of Transition Metal Complexes of Schiff Bases. Longdom Publishing. Available at: [Link][1][2][4][5][3][7][8]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
Fluorescence Sensing Applications of 2,3-Dihydroxybenzaldehyde Schiff Bases
An In-Depth Technical Guide
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Schiff bases derived from 2,3-dihydroxybenzaldehyde as fluorescent sensors.
Introduction: The Unique Potential of 2,3-Dihydroxybenzaldehyde Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] Those derived from 2,3-dihydroxybenzaldehyde are of particular interest in the development of fluorescent chemosensors.[3] The strategic placement of two adjacent hydroxyl groups (a catechol moiety) on the benzaldehyde ring, combined with the imine nitrogen, creates a highly effective coordination site for various analytes, especially metal ions.[3][4]
This unique structure forms the basis for potent "turn-on" or "turn-off" fluorescence sensing capabilities. The inherent photophysical properties of the aromatic system can be finely tuned and are often sensitive to environmental changes, such as pH or the presence of specific ions.[5][6] Upon binding an analyte, mechanisms like the inhibition of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) can lead to significant and detectable changes in fluorescence intensity or wavelength, making these compounds powerful tools for analytical chemistry.[7][8]
Core Sensing Mechanisms Explained
The functionality of these Schiff base sensors is governed by several key photophysical mechanisms. Understanding these principles is critical for designing experiments and interpreting results.
-
Chelation-Enhanced Fluorescence (CHEF): Many Schiff bases are weakly fluorescent in their free form. Upon chelating a metal ion, the molecule's structure becomes more rigid, which reduces non-radiative decay pathways (e.g., vibrational energy loss) and leads to a significant enhancement in fluorescence intensity.[9]
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, an electron-donating part of the molecule can quench fluorescence by transferring an electron to the excited fluorophore. When the sensor binds to a target analyte (like a cation), the electron-donating ability of the binding site is suppressed, which blocks the PET process and "turns on" the fluorescence.[7]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Some Schiff bases with hydroxyl groups adjacent to the imine can undergo ESIPT.[5] Upon excitation, a proton is transferred from the hydroxyl group to the imine nitrogen, resulting in a tautomer with a different emission wavelength. Analyte binding can inhibit or modify this process, causing a ratiometric shift in fluorescence.[9]
-
Fluorescence Quenching: This occurs when the analyte, often a heavy or paramagnetic metal ion, binds to the Schiff base and introduces new non-radiative decay pathways, causing a decrease in fluorescence intensity ("turn-off" sensing).[5][10] This can happen through energy transfer or electron transfer from the excited fluorophore to the metal ion.[5]
-
Aggregation-Induced Emission (AIE): In some cases, Schiff bases are non-emissive when dissolved but become highly fluorescent upon aggregation.[5][11] This is due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels.[11]
Sources
- 1. (PDF) Application of Schiff base as a fluorescence sensor [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A selective naked-eye chemosensor derived from 2-methoxybenzylamine and 2,3-dihydroxybenzaldehyde - synthesis, spectral characterization and electrochemistry of its bis-bidentates Schiff bases metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Journal of the Institute of Science and Technology » Submission » Synthesis and Spectroscopic Properties of Optical Probe Based on Schiff Base with Biological Application [dergipark.org.tr]
- 8. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. AIE-active Schiff base compounds as fluorescent probes for the highly sensitive and selective detection of Fe3+ ions - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Catalytic Applications of Metal Complexes with 1,2-Benzenediol 3-[(phenylimino)methyl]-: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and catalytic applications of metal complexes containing the Schiff base ligand 1,2-Benzenediol 3-[(phenylimino)methyl]-. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Versatility of Catechol-Based Schiff Base Ligands
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry due to their straightforward synthesis and versatile coordination behavior with a wide array of metal ions.[1][2] When derived from catechol (1,2-benzenediol), these ligands offer a unique combination of a redox-active diol functionality and the coordinating imine group. The specific ligand of focus here, 1,2-Benzenediol 3-[(phenylimino)methyl]-, is synthesized from the condensation of 2,3-dihydroxybenzaldehyde and aniline. The resulting metal complexes have garnered significant interest for their potential as catalysts in a variety of organic transformations, including biomimetic oxidation reactions and as antimicrobial agents.[3][4] The presence of the catechol moiety allows these complexes to mimic the active sites of metalloenzymes like catechol oxidase, making them valuable tools for studying enzymatic mechanisms and developing novel catalysts for green chemistry applications.[5][6]
Ligand and Complex Synthesis: A Step-by-Step Approach
The synthesis of the Schiff base ligand and its subsequent complexation with transition metals are foundational to exploring their catalytic potential. The protocols provided below are designed to be robust and reproducible.
Protocol 1: Synthesis of 1,2-Benzenediol 3-[(phenylimino)methyl]- (H₂L)
This protocol details the condensation reaction between 2,3-dihydroxybenzaldehyde and aniline to yield the Schiff base ligand.
Materials:
-
2,3-dihydroxybenzaldehyde
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,3-dihydroxybenzaldehyde (1.38 g, 10 mmol) in 30 mL of absolute ethanol with stirring.
-
To this solution, add aniline (0.93 g, 10 mmol) dropwise.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
Characterization: The formation of the Schiff base can be confirmed by the appearance of a characteristic C=N stretching band in the FT-IR spectrum (typically around 1610-1630 cm⁻¹) and the disappearance of the C=O band of the aldehyde. ¹H NMR spectroscopy will show a characteristic signal for the azomethine proton (-CH=N-).
dot
Caption: Workflow for the synthesis of the Schiff base ligand.
Protocol 2: Synthesis of a Representative Metal Complex: [Cu(L)]
This protocol describes a general method for the synthesis of a copper(II) complex with the prepared Schiff base ligand. This can be adapted for other transition metals like Ni(II), Co(II), and Zn(II).[3]
Materials:
-
1,2-Benzenediol 3-[(phenylimino)methyl]- (H₂L)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (absolute)
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (H₂L) (2.13 g, 10 mmol) in 40 mL of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (2.00 g, 10 mmol) in 20 mL of absolute ethanol.
-
Slowly add the copper(II) acetate solution to the hot ligand solution with continuous stirring.
-
If necessary, add a few drops of triethylamine to facilitate the deprotonation of the phenolic hydroxyl groups.
-
Stir the reaction mixture for 1-2 hours. The formation of a colored precipitate indicates the formation of the complex.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the complex with ethanol and then diethyl ether.
-
Dry the final product in a desiccator.
Characterization: The coordination of the metal ion can be confirmed by a shift in the C=N stretching frequency in the FT-IR spectrum. UV-Vis spectroscopy will show d-d transitions characteristic of the metal ion's coordination geometry.[7] Elemental analysis and thermogravimetric analysis (TGA) can be used to determine the stoichiometry and the presence of coordinated solvent molecules.[3]
dot
Caption: General workflow for the synthesis of a metal complex.
Catalytic Applications: Harnessing the Power of Metal-Ligand Synergy
Metal complexes of 1,2-Benzenediol 3-[(phenylimino)methyl]- exhibit a range of catalytic activities, primarily centered around oxidation reactions. Their ability to mimic the function of certain metalloenzymes makes them particularly valuable.
Application 1: Biomimetic Catecholase Activity
One of the most studied applications of these complexes is their ability to mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to their corresponding quinones.[6] This has significant implications for understanding biological processes and for developing industrial catalysts for selective oxidation.
Protocol 3: Catalytic Oxidation of 3,5-Di-tert-butylcatechol (3,5-DTBC)
This protocol outlines a typical experiment to evaluate the catecholase activity of the synthesized metal complexes.
Materials:
-
Synthesized metal complex (e.g., [Cu(L)])
-
3,5-Di-tert-butylcatechol (3,5-DTBC)
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the metal complex in methanol (e.g., 1 x 10⁻⁴ M).
-
Prepare a stock solution of the substrate, 3,5-DTBC, in methanol (e.g., 1 x 10⁻² M).
-
In a quartz cuvette, place a specific volume of the catalyst solution.
-
Initiate the reaction by adding a specific volume of the substrate solution to the cuvette.
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of 3,5-di-tert-butylquinone (3,5-DTBQ) is monitored by the increase in absorbance at its characteristic wavelength (around 400 nm).
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) can be determined by varying the substrate concentration.[6]
Data Presentation:
| Complex | Substrate | Solvent | kcat (h⁻¹) | Reference |
| [Cu₂(papy)₂(CH₃OH)₂] | 3,5-DTBC | Methanol | 7.2 x 10³ | [6] |
| Hypothetical [Cu(L)] | 3,5-DTBC | Methanol | Data to be determined |
Note: The kcat value for [Cu₂(papy)₂(CH₃OH)₂] is provided as a reference for a related dicopper(II) complex with high catecholase activity.
dot
Caption: Proposed catalytic cycle for catechol oxidation.
Application 2: Catalytic Oxidation of Other Organic Substrates
Beyond catecholase mimicry, these metal complexes can catalyze the oxidation of other organic compounds, such as phenols and sulfides.[2][8] The specific conditions and efficiency of these reactions are dependent on the metal center, the ligand structure, and the oxidant used.
Potential Substrates and Products:
| Substrate | Oxidant | Product(s) |
| Substituted Phenols | H₂O₂ or O₂ | Quinones, Biphenols |
| Sulfides | H₂O₂ | Sulfoxides, Sulfones |
| Alcohols | O₂ or other oxidants | Aldehydes, Ketones |
Further research is needed to fully elucidate the catalytic scope and to optimize the reaction conditions for these transformations using metal complexes of 1,2-Benzenediol 3-[(phenylimino)methyl]-.
Antimicrobial and Biological Activities
In addition to their catalytic properties, Schiff base metal complexes often exhibit significant biological activity.[4] The chelation of the metal ion can enhance the antimicrobial and anticancer properties of the free ligand. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across cell membranes.
Areas of Investigation:
-
Antibacterial Activity: Testing against a panel of Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: Evaluation against common fungal strains.
-
Anticancer Activity: Screening against various cancer cell lines to determine cytotoxicity.[3]
These biological applications open up avenues for the development of new therapeutic agents.
Conclusion and Future Outlook
Metal complexes containing the 1,2-Benzenediol 3-[(phenylimino)methyl]- ligand represent a versatile class of compounds with significant potential in catalysis and medicinal chemistry. Their ease of synthesis and tunable electronic and steric properties make them attractive candidates for the development of efficient and selective catalysts for a variety of organic transformations. The biomimetic catecholase activity is a particularly promising area of research, offering insights into enzymatic mechanisms and pathways to novel green oxidation catalysts. Future work should focus on expanding the catalytic scope of these complexes, performing detailed mechanistic studies, and exploring their full potential in biological systems.
References
-
Paul, A., et al. (2015). Synthesis, crystal structure, and anticancer activity of three benzimidazole-based Schiff base copper(II) complexes. Journal of Coordination Chemistry, 68(15), 2673-2688. [Link]
-
Bagherzade, G., et al. (2017). Synthesis, characterization and selective oxidation using a new copper (II) Schiff base complex derived from Alanine and 4-chloro-3-formyl coumarin. Iranian Chemical Communication, 6, 228-241. [Link]
-
Li, Y., et al. (2023). Synthesis, structure and anticancer studies of Cu (II), Ni (II) and Co (II) complexes based on 2,3-dihydroxybenzaldehyde-2-(2-aminophenyl)benzimidazole Schiff base. Journal of Molecular Structure, 1275, 134676. [Link]
-
International Journal of Scientific Research in Engineering and Technology (2024). A Comprehensive Review of Schiff Base Transition Metal Complexes: Synthetic Strategies, Structural Insights, and Biological Applications. ijsret.org. [Link]
-
Abdel-Rahman, L. H., et al. (2013). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 2(2), 119-131. [Link]
-
ResearchGate (2017). UV-Vis spectra for 1, 2, and 3 in DMF. [Link]
-
Maji, S., et al. (2025). A COMPREHENSIVE REVIEW FOR CATALYTIC POTENTIAL OF SCHIFF BASE METAL COMPLEXES IN OXIDATION REACTIONS. ResearchGate. [Link]
-
Arts, S. J. H., et al. (2015). Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions, 44(30), 13576-13585. [Link]
-
ResearchGate (2022). Catechol oxidation in the presence of copper complexes formed with L7, L8 and L9. [Link]
-
RASĀYAN Journal of Chemistry (2025). SCHIFF BASE-METAL COMPLEXES AS CATALYSTS FOR ORGANIC TRANSFORMATIONS: EXPLORING GREEN CHEMISTRY APPROACHES. rasayanjournal.co.in. [Link]
-
Khan, Z. (2022). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Medicinal Chemistry, 12(7), 1-15. [Link]
-
Bhowmick, T., et al. (2017). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions, 46(3), 768-777. [Link]
Sources
- 1. ijsret.com [ijsret.com]
- 2. A review on versatile applications of transition metal complexes incorporating Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure and anticancer studies of Cu (II), Ni (II) and Co (II) complexes based on 2,3-dihydroxybenzaldehyde-2-(2-aminophenyl)benzimidazole Schiff base - Arabian Journal of Chemistry [arabjchem.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 3-[(phenylimino)methyl]benzene-1,2-diol
Ticket ID: #SB-23DHB-OPT Subject: Yield Improvement & Troubleshooting for Catechol-Imine Condensation Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Chemical Context
You are attempting to synthesize 3-[(phenylimino)methyl]benzene-1,2-diol , a Schiff base derived from the condensation of 2,3-dihydroxybenzaldehyde and aniline .
While standard Schiff base synthesis is often considered routine, this specific substrate presents two unique challenges that degrade yield:
-
Catechol Oxidation: The 1,2-diol moiety is highly susceptible to oxidation into o-quinones, leading to dark tars and low purity.
-
Steric/Electronic Effects: The ortho-hydroxyl group (position 2) forms a strong intramolecular hydrogen bond with the imine nitrogen (O-H...N), stabilizing the product. However, the meta-hydroxyl (position 3) increases polarity, often causing "oiling out" rather than crystallization.
This guide provides a self-validating protocol designed to overcome these specific failure modes.
Diagnostic Flowchart: Why is my yield low?
Before altering your protocol, use this logic tree to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying yield-limiting factors in catechol-imine synthesis.
The "Golden Standard" Protocol
Do not rely on generic Schiff base methods. This protocol is optimized specifically for 2,3-dihydroxybenzaldehyde to prevent oxidation and maximize equilibrium shift.
Reagents & Stoichiometry
| Component | Role | Equivalence | Notes |
| 2,3-Dihydroxybenzaldehyde | Limiting Reagent | 1.0 eq | Must be yellow/tan. If black, recrystallize before use. |
| Aniline | Nucleophile | 1.0 - 1.1 eq | Distill if dark brown to remove oxidation products. |
| Ethanol (Absolute) | Solvent | ~10 mL / mmol | CRITICAL: Must be anhydrous to prevent hydrolysis. |
| Glacial Acetic Acid | Catalyst | 2-3 drops | Protonates carbonyl oxygen to facilitate nucleophilic attack. |
| Molecular Sieves (4Å) | Water Scavenger | 1 g / 10 mL | Essential for pushing equilibrium >90%. |
Step-by-Step Methodology
-
System Preparation (Inerting):
-
Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (
) or Argon for 10 minutes. Reason: Prevents the catechol ring from oxidizing to quinones during heating.
-
-
Solvation:
-
Add 2,3-dihydroxybenzaldehyde (1.0 eq) to the flask.
-
Add Absolute Ethanol .
-
Optional: Add activated 4Å molecular sieves directly to the flask (or use a Soxhlet extractor if scaling up).
-
-
Activation:
-
Reaction (Reflux):
-
Heat to reflux (
C) under flow. -
Duration: 3–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (
) should disappear.
-
-
Work-up (Crystallization):
-
Do not add water. (Water induces hydrolysis).
-
Concentrate the solution on a rotary evaporator to ~20% of original volume.
-
Cool to
C in an ice bath. -
If oiling occurs, add cold Hexane or Diethyl Ether dropwise and scratch the inner wall with a glass rod to induce nucleation.
-
-
Purification:
-
Filter the precipitate.[4]
-
Wash with cold ethanol (small volume) followed by cold hexane.
-
Dry in a vacuum desiccator over
.
-
Advanced Optimization: Breaking the Equilibrium
The reaction
Method A: Chemical Drying (Recommended for <5g scale)
Add anhydrous
-
Mechanism:[5][6] Irreversibly traps water produced during condensation, forcing the reaction to the right (Le Chatelier’s Principle).
-
Impact: typically increases yield from ~65% to >85%.
Method B: Azeotropic Distillation (Recommended for >5g scale)
Switch solvent to Toluene and use a Dean-Stark apparatus .
- C. Water is physically removed from the reaction vessel.
-
Note: Catechols are less soluble in Toluene. You may need a co-solvent (small amount of DMF) or vigorous stirring of the suspension.
Troubleshooting & FAQs
Q1: My product turns into a sticky black oil (tar) instead of a solid. Why?
A: This is "Oiling Out" combined with oxidation.
-
The Black Color: Caused by air oxidation of the catechol hydroxyls. Solution: You must use an inert atmosphere (
). If the product is already black, wash with cold methanol; the tar is often more soluble than the product. -
The Oil: The product is likely supersaturated but unable to organize into a lattice. Solution: Dissolve the oil in a minimum amount of hot ethanol, then add non-polar anti-solvent (Hexane) dropwise until cloudy. Store in the fridge (
C) overnight.
Q2: The yield is low (<50%) despite long reflux times.
A: You are likely fighting hydrolysis.
-
Schiff bases of salicylaldehyde derivatives are stable due to intramolecular H-bonding, but moisture in your "Absolute" Ethanol can still reverse the reaction.
-
Fix: Use freshly opened anhydrous solvent or add Molecular Sieves.
Q3: Can I use Methanol instead of Ethanol?
A: Yes, but with caution.
-
Methanol is a better solvent for catechols (higher solubility), which might make the product harder to precipitate (lower isolated yield).
-
Recommendation: Use Methanol for the reaction, but evaporate it and switch to Ethanol/Hexane for recrystallization.
Reaction Mechanism Visualization
Understanding the mechanism helps you control the critical steps (Protonation and Dehydration).
Figure 2: Reaction pathway highlighting the dehydration step as the critical control point for yield optimization.
References
-
BenchChem Technical Support. (2025).[1] Optimizing Schiff Base Formation: Troubleshooting Guides. Retrieved from
-
Safa, R. A., et al. (2022). "Synthesis, Characterization and Biological effect Study of Some New azo and bis (Azo–Schiff ) Compounds Derived from 2, 4-Dihydroxybenzaldehyde." Journal of Current Research on Health Sector. Retrieved from
-
Arsenyev, M. V., et al. (2015). "Synthesis and structure of Schiff bases based on 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde." Russian Chemical Bulletin. Retrieved from
-
Abid, K., et al. (2016).[3] "Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO – Pentadentate Schiff Base Ligand." American Journal of Chemistry.[3] Retrieved from
-
Zeytinoğlu, H., et al. (2025).[8] "Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents." Molecular Biology Reports. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO â Pentadentate Schiff Base Ligand [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4‑{(E)‑[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]
- 8. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-((phenylimino)methyl)benzene-1,2-diol Crystals
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-((phenylimino)methyl)benzene-1,2-diol. As a Schiff base derived from 2,3-dihydroxybenzaldehyde and aniline, this compound presents unique purification challenges, including susceptibility to hydrolysis and difficulties in crystallization. This document provides in-depth, field-proven insights and troubleshooting strategies to enable the consistent attainment of high-purity crystalline material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and stability of 3-((phenylimino)methyl)benzene-1,2-diol.
Q1: What is the most reliable and commonly used method for purifying solid 3-((phenylimino)methyl)benzene-1,2-diol?
A: Recrystallization is overwhelmingly the most effective and recommended method for purifying this and other solid Schiff bases.[1][2] This technique leverages differences in solubility between the desired compound and impurities at varying temperatures. A carefully selected solvent will dissolve the Schiff base at an elevated temperature but allow it to crystallize in a pure form upon cooling, leaving impurities behind in the solution (mother liquor). Ethanol is a frequently cited solvent for growing crystals of similar Schiff bases.[3][4][5]
Q2: My purified, yellow crystalline product seems to degrade or change over time. Why is it unstable and how can I store it properly?
A: The instability of Schiff bases like 3-((phenylimino)methyl)benzene-1,2-diol primarily stems from the reversibility of their formation, specifically through hydrolysis.[1][6] The central imine (-C=N-) bond is susceptible to cleavage by water, especially under acidic conditions, which reverts the compound to its starting materials (2,3-dihydroxybenzaldehyde and aniline).[1][7]
Key factors for stability are:
-
Moisture Avoidance: Always store the purified compound in a tightly sealed container within a desiccator to protect it from atmospheric moisture.[1][8]
-
Avoid Acidity: Traces of acid can catalyze hydrolysis. Ensure all glassware is neutral and avoid acidic environments.
-
Thermal Stability: Some Schiff bases can be thermally unstable.[1][8] Store the compound at a low temperature, and avoid prolonged exposure to high heat during purification processes.
Q3: Which analytical techniques are essential for confirming the purity and identity of my final product?
A: A combination of spectroscopic and physical methods is required to authoritatively confirm purity.
-
¹H NMR Spectroscopy: This is crucial for confirming the structure. Look for the characteristic singlet signal of the imine proton (-CH=N-) which typically appears in the 8.0-8.5 ppm range.[1] The absence of a sharp singlet around 9-10 ppm confirms the removal of the starting aldehyde.[9]
-
FT-IR Spectroscopy: Confirms the formation of the imine bond through the appearance of a C=N stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde and the N-H bands from the primary amine.[1]
-
Melting Point Analysis: A sharp, well-defined melting point is a strong indicator of high purity. Impure compounds typically exhibit a broad melting range at a lower temperature than the pure substance.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity. It is also an invaluable tool for monitoring the progress of the purification itself.[6]
Section 2: Troubleshooting Guide for Common Purification Issues
This section provides direct answers to specific experimental problems encountered during the purification of 3-((phenylimino)methyl)benzene-1,2-diol.
Problem Cluster: Poor Crystal Formation & Low Yield
Q: My reaction resulted in a dark, viscous oil instead of solid crystals. What are the likely causes and solutions?
A: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the compound's solubility is too high in the chosen solvent or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration.
-
Slow Cooling: This is the most critical factor. Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal growth. Do not place it directly in an ice bath.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous successful batch.
-
Change Solvent System: If the above steps fail, the solvent is likely unsuitable. Consider a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., chloroform or DMF) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexane or water) dropwise at a warm temperature until the solution becomes slightly turbid.[10] Then, allow it to cool slowly.
Caption: Troubleshooting flowchart for when a product "oils out".
Problem Cluster: Persistent Impurities
Q: My ¹H NMR spectrum consistently shows a peak for an unreacted aldehyde. How can I remove it?
A: This is a common issue arising from the equilibrium nature of Schiff base formation.[9]
-
Reaction Optimization: The first step is to ensure the reaction has gone to completion. Consider increasing the reaction time or using a dehydrating agent during synthesis to shift the equilibrium toward the product.[1]
-
Chemical Wash: A wash with a saturated sodium bisulfite solution can be effective.[10] The bisulfite selectively forms an adduct with the aldehyde, which is water-soluble and can be removed in an aqueous workup.
-
Recrystallization: A carefully executed recrystallization should separate the more polar aldehyde from the Schiff base product, as they will have different solubilities.
Q: I suspect unreacted aniline is present in my product. How can I remove this impurity?
A: Aniline is a basic impurity.
-
Acidic Wash: During the workup phase (before crystallization), wash the organic layer with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated to form anilinium chloride, which is water-soluble and will partition into the aqueous layer. Crucially, ensure you neutralize the organic layer afterward and dry it thoroughly before solvent evaporation to prevent hydrolysis of your Schiff base product.
-
Chromatography: If recrystallization fails, column chromatography is an option. Aniline is quite polar and should separate from the less polar Schiff base.
Problem Cluster: Decomposition During Purification
Q: My product is decomposing during column chromatography on silica gel. What is happening?
A: Silica gel is acidic and can act as a catalyst for the hydrolysis of the imine bond, breaking your product down into its starting materials.[1][7] This is a very common cause of product loss for Schiff bases during chromatographic purification.
The Solution:
-
Switch to Neutral Alumina: The best alternative is to use neutral alumina as the stationary phase.[1][8] It does not have the acidic sites that promote hydrolysis, making it much safer for purifying imines.
-
Use Preparative TLC: For small scales, preparative thin-layer chromatography on alumina plates can be an effective alternative.
-
Re-evaluate Recrystallization: Exhaust all recrystallization options before resorting to chromatography. It is often a more effective and less destructive method for this class of compounds.
Caption: Workflow for selecting the appropriate purification method.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is the first method that should be attempted for purification.
-
Dissolution: Place the crude solid of 3-((phenylimino)methyl)benzene-1,2-diol in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until it starts to boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature or in a desiccator, to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography on Neutral Alumina
This method should be used if recrystallization fails to remove impurities with similar solubility but different polarity.
-
Slurry Preparation: Prepare a slurry of neutral alumina in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a vertical chromatography column, allowing the solvent to drain and the alumina to pack evenly. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of neutral alumina by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system.[11] The less polar compounds will travel down the column faster. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds, including your desired product.[11]
-
Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified solid. This solid may require subsequent recrystallization to obtain optimal crystal quality.
Section 4: Data & Reference Tables
Table 1: Recommended Solvents for Recrystallization of Schiff Bases
| Solvent System | Boiling Point (°C) | Polarity | Use Case & Rationale |
| Ethanol | 78 | Polar Protic | First choice. Good for moderately polar Schiff bases. Often used for initial synthesis and purification.[2][3][5] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar; useful if the compound has low solubility in ethanol. |
| Chloroform / Hexane | 61 / 69 | Non-polar | Binary System. Good for less polar Schiff bases. Dissolve in hot chloroform, add hexane until cloudy, then cool.[10] |
| Ethyl Acetate / Hexane | 77 / 69 | Non-polar | Binary System. A common, less toxic alternative to chloroform/hexane for column chromatography and recrystallization.[12] |
| Dimethylformamide (DMF) / Water | 153 / 100 | Polar Aprotic | Binary System. For compounds that are poorly soluble in common organic solvents. Dissolve in minimal hot DMF, add water dropwise.[2][10] |
Table 2: Key Spectroscopic Data for Purity Assessment
| Technique | Key Signal | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | Imine Proton (-CH=N-) | 8.0 - 8.5 ppm | Confirms the presence of the Schiff base linkage.[1] |
| ¹H NMR | Aldehyde Proton (-CHO) | 9.0 - 10.0 ppm | Should be absent. Its presence indicates unreacted starting material.[9] |
| ¹H NMR | Amine Protons (-NH₂) | Broad, variable | Should be absent. Indicates unreacted aniline. |
| FT-IR | Imine Stretch (C=N) | ~1600 - 1650 cm⁻¹ | Confirms the formation of the imine bond.[1][3] |
| FT-IR | Aldehyde Carbonyl (C=O) | ~1690 - 1740 cm⁻¹ | Should be absent. Indicates unreacted aldehyde.[1] |
| FT-IR | Hydroxyl Stretch (O-H) | Broad, ~3200 - 3600 cm⁻¹ | Confirms the presence of the diol functional group.[3] |
References
-
Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. (2018, May 12). learnfatafat.com. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Chemistry Notes. [Link]
-
2.5: SUBLIMATION - Chemistry LibreTexts. (2021, June 20). Chemistry LibreTexts. [Link]
-
Sublimation - Purification of Organic compounds - BrainKart. (2016, March 9). BrainKart. [Link]
-
methods of purification of organic compounds - BYJU'S. (2019, October 16). BYJU'S. [Link]
-
(E)-3-[(3-(Trifluoromethyl)phenylimino)methyl] benzene-1,2-diol: X-ray and DFT calculated structures. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
What are solvents used in recrystallization of Schiff base ? | ResearchGate. (2019, November 26). ResearchGate. [Link]
-
(E)-3-[(3-(Trifluoromethyl)phenylimino)methyl] benzene-1,2-diol: X-ray and DFT calculated structures - TÜBİTAK Academic Journals. (2010, January 1). TÜBİTAK Academic Journals. [Link]
-
Solvent recrystallization route to rapid synthesis of Schiff base polymers - DOI. (2025, November 7). ScienceDirect. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. SCIRP. [Link]
-
A simple procedure for crystallization of the Schiff reagent - PubMed. PubMed. [Link]
-
Is there an effective way of purifying schiff bases? - ResearchGate. (2021, December 13). ResearchGate. [Link]
-
Spectrochemical, Thermal, and Kinetic Thermodynamic Characterizations of 3-[(2-hydroxy-phenylimino)-methyl]-Benzene-1,2-Diol Schiff Base Ruthenium(III), Platinum(IV) and Iridium(III) Complexes in Nano Scale Size | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
How to purify Schiff base product? - ResearchGate. (2024, June 9). ResearchGate. [Link]
-
Synthesis, characterization and computational studies of 3-{( E )-[(2-hydroxyphenyl)imino]methyl}benzene-1,2-diol and molecular structure of its zwitterionic form | Request PDF - ResearchGate. ResearchGate. [Link]
-
I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex? | ResearchGate. (2016, January 8). ResearchGate. [Link]
-
Can we do column chromatography for the purification of metal complexs ? | ResearchGate. (2016, July 27). ResearchGate. [Link]
-
How to purify Schiff base? - ResearchGate. (2023, March 30). ResearchGate. [Link]
-
How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? | ResearchGate. (2021, August 26). ResearchGate. [Link]
-
E 3 3 Trifluoromethyl phenylimino methyl benzene 1 2 diol X ray and DFT calculated structures - UNIS | Sinop Üniversitesi Akademik Veri Yönetim Sistemi. Sinop Üniversitesi Akademik Veri Yönetim Sistemi. [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC. National Center for Biotechnology Information. [Link]
-
(E)-3-{[(2-Bromo-3-methylphenyl)imino]methyl}benzene-1,2-diol: crystal structure and Hirshfeld surface analysis - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base [scirp.org]
- 5. (E)-3-{[(2-Bromo-3-methylphenyl)imino]methyl}benzene-1,2-diol: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. derpharmachemica.com [derpharmachemica.com]
minimizing oxidation of catechol groups during Schiff base synthesis
Topic: Minimizing Oxidation of Catechol Groups During Imine Formation
Ticket ID: #CAT-OX-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Catechol-Imine Paradox
Welcome to the technical guide for handling catechol-functionalized Schiff bases. If you are reading this, you are likely facing the "Catechol-Imine Paradox" :
-
Schiff Base Formation requires a nucleophilic amine.[1][2] This typically demands a neutral to basic pH (or at least pH >
of the amine) to prevent protonation of the nitrogen. -
Catechol Stability demands acidic conditions . At pH > 7.5 (and especially > 8.5), catechols rapidly deprotonate and oxidize into highly reactive o-quinones, leading to irreversible polymerization (melanin-like black tar) rather than your desired imine.
This guide provides the protocols to resolve this conflict using Inert Atmosphere Control , Solvent Engineering , and Borate Protection Chemistries .
Module 1: The Oxidation Mechanism & Control Logic
Before starting, you must visualize the competing pathways in your flask. You are fighting a kinetic war between the desired condensation (Imine formation) and the undesired oxidation (Quinone formation).
Visualizing the Competition
Figure 1: The kinetic competition. Path A (Red) is accelerated by basicity and oxygen. Path B (Green) is driven by water removal.
Module 2: The "Gold Standard" Protocols
Protocol A: The Inert Atmosphere Workflow (Physical Control)
Use this for standard synthesis where the catechol is relatively stable or if you have strict Schlenk line access.
The Logic: Oxygen is the primary oxidant. By removing it completely, you can safely operate at the slightly basic pH required for imine formation without triggering catechol oxidation [1].
Step-by-Step:
-
Solvent Preparation (Freeze-Pump-Thaw):
-
Do not rely on simple nitrogen sparging (bubbling) for sensitive catechols like dopamine.
-
Place your solvent (typically MeOH or EtOH) in a Schlenk flask.
-
Freeze with liquid nitrogen. Pump to high vacuum (10-15 min). Thaw under static vacuum.
-
Repeat 3x. Backfill with Argon (heavier than air, provides a better "blanket" than Nitrogen).
-
-
Glassware Prep:
-
Oven-dry all glassware overnight. Flame-dry under vacuum immediately before use.
-
-
The Reaction:
-
Add reagents under positive Argon flow.
-
Crucial Step: Add Molecular Sieves (3Å) directly to the flask. Schiff base formation is an equilibrium reaction (
). Removing water drives the equilibrium to the right, allowing you to use milder temperatures and shorter times, reducing oxidation risk [2]. -
Tip: If reflux is needed, ensure the condenser is also under the inert line.
-
Protocol B: The Borate Protection Method (Chemical Control)
Use this for highly sensitive catechols (e.g., Dopamine, L-DOPA) or when inert atmosphere is imperfect.
The Logic: Borate ions form a reversible cyclic ester with cis-diols (catechols). This complex negatively charges the ring and sterically/electronically stabilizes it against oxidation, even at pH 8-9. The complex hydrolyzes easily in acidic workup [3, 4].
Step-by-Step:
-
Complexation:
-
Dissolve the catechol compound in degassed water/methanol.
-
Add Sodium Tetraborate (Borax) or Boric Acid (1:1 molar ratio relative to catechol).
-
Adjust pH to ~8.5. The solution should remain clear/colorless (yellowing indicates oxidation; if it stays clear, the borate is protecting it).
-
-
Schiff Base Reaction:
-
Deprotection (Workup):
-
Acidify the solution to pH 3-4 using 1M HCl. This breaks the borate-catechol bond.
-
Extract or precipitate the product immediately.
-
Module 3: Solvent & Additive Engineering
The choice of solvent dictates the rate of oxidation and the yield of the imine.
| Parameter | Recommended Specification | The "Why" (Scientific Rationale) |
| Solvent | Anhydrous Methanol or Ethanol | Polar enough to dissolve catechols; protic nature assists proton transfer in carbinolamine formation. Must be anhydrous to prevent hydrolysis [2].[1] |
| Avoid | THF (Tetrahydrofuran) | While common, THF can accelerate metal-catalyzed oxidation of catechols in the presence of trace transition metals (Mn, Cu) often found as impurities [5]. |
| Water Scavenger | Molecular Sieves (3Å) | Chemical drying agents (MgSO4) are messy in reaction. Sieves physically trap water, driving the equilibrium |
| Antioxidant | Ascorbic Acid (Vitamin C) | Use with caution. While it prevents oxidation, it is acidic. If used, you may need to buffer the pH back to ~7 for the amine to remain nucleophilic [1]. |
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black/dark brown within minutes. Is it ruined?
-
Diagnosis: This is "melanization." The catechol has oxidized to quinone and polymerized.[4][5]
-
Solution: The reaction is likely unsalvageable. Restart. Ensure you degassed the solvent before adding the catechol. If using a base (like triethylamine), add it last and dropwise, or switch to the Borate Protection Method (Protocol B).
Q2: I see a precipitate, but the yield is very low.
-
Diagnosis: Hydrolysis.[1] The water produced by the reaction is reacting with your product to turn it back into starting materials.
-
Solution: You did not remove water effectively. Add activated 3Å molecular sieves (approx. 10% w/v) to the reaction flask. Do not use 4Å or 5Å sieves as they might trap small organic molecules.
Q3: Can I use DMSO as a solvent?
-
Diagnosis: DMSO is hygroscopic and difficult to remove.
-
Solution: Avoid if possible. DMSO can also act as a mild oxidant under certain conditions (Swern-like). If solubility is an issue, try a MeOH/DCM mixture.
Q4: How do I purify the product without oxidizing it?
-
Protocol: Avoid silica gel chromatography if possible, as silica is slightly acidic and can hydrolyze the imine, or contain metal impurities that catalyze oxidation.
-
Preferred Method: Recrystallization from degassed ethanol or precipitation by adding cold diethyl ether.
References
-
Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. Source: NIH / PubMed URL:[Link]
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Source: PMC / NIH URL:[Link]
-
Borate aided Schiff's base formation yields in situ gelling hydrogels. Source:[6] Royal Society of Chemistry (RSC) URL:[Link]
-
Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Source: NIH / PMC URL:[Link]
-
Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of Mn Complexes. Source: MDPI (Molecules) URL:[Link]
For further assistance, please contact the synthesis core facility or reply to this ticket with your specific reagents.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Borate aided Schiff's base formation yields in situ gelling hydrogels for cartilage regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
thermal analysis (TGA/DSC) of 3-[(phenylimino)methyl]-1,2-benzenediol
Executive Summary & Chemical Context[1][2][3][4][5][6]
This guide provides an in-depth thermal characterization framework for 3-[(phenylimino)methyl]-1,2-benzenediol , a Schiff base ligand synthesized from 2,3-dihydroxybenzaldehyde and aniline .
In drug development and coordination chemistry, this molecule is a critical "soft" ligand. Its catechol moiety (1,2-dihydroxy) combined with the azomethine (-C=N-) linkage creates a versatile chelating agent for transition metals (Cu, Zn, Co). Understanding its thermal stability is prerequisite for two applications:
-
Solid-state pharmaceutical profiling: Determining polymorphism and shelf-life stability.
-
Pre-synthetic screening: Establishing the upper temperature limits for solvothermal synthesis of metal-organic frameworks (MOFs) or coordination complexes.
This guide compares the thermal performance of the target ligand against its precursors and its metal-complex derivatives, establishing a hierarchy of stability essential for experimental design.
Experimental Methodology: Self-Validating Protocols
To ensure data integrity, the following protocols utilize a "dual-check" system where TGA (mass loss) validates DSC (heat flow) events.
Instrument Configuration[7][8][9][10][11]
-
Simultaneous TGA/DSC: (e.g., Mettler Toledo TGA/DSC 3+ or PerkinElmer STA 6000).
-
Crucibles: Alumina (
) pans (70 ) with pierced lids are required. Why? Open pans allow volatile release (preventing "pressure cooker" effects), while alumina prevents catalytic reaction between the catechol hydroxyls and standard aluminum pans at high temperatures. -
Purge Gas: Dry Nitrogen (
) at 50 mL/min. Why? Inert atmosphere is strictly necessary to distinguish thermal decomposition (pyrolysis) from oxidative degradation (combustion).
The "3-Step" Heating Protocol
Do not use a single ramp. Use this segmented approach to isolate solvent effects from intrinsic stability.
-
Equilibration: Hold at 25°C for 5 mins (Baseline stabilization).
-
Drying Phase: Ramp 5°C/min to 110°C; Hold 5 mins.
-
Validation: Any mass loss here is strictly solvate/moisture.
-
-
Decomposition Phase: Ramp 10°C/min to 700°C.
Workflow Visualization
The following diagram outlines the logical flow for characterizing the sample and validating the data.
Figure 1: Self-validating thermal analysis workflow. The decision node at 110°C distinguishes between lattice solvent loss and intrinsic ligand decomposition.
Thermal Profile & Interpretation
The thermal behavior of 3-[(phenylimino)methyl]-1,2-benzenediol is distinct due to the ortho-hydroxyl groups (catechol) which facilitate intramolecular hydrogen bonding with the imine nitrogen.
Expected Thermal Events (TGA/DSC Correlation)
| Temperature Zone | DSC Signal (Heat Flow) | TGA Signal (Mass Change) | Mechanistic Interpretation |
| 50 – 110°C | Minor Endotherm (Broad) | < 2% Loss | Desorption of surface moisture (hygroscopic nature of catechol). |
| 140 – 175°C | Sharp Endotherm ( | 0% Loss (Plateau) | Melting Point. The crystal lattice collapses. Note: If mass loss occurs here, the sample is decomposing during melt. |
| 200 – 350°C | Exotherm (Complex) | ~20-40% Loss | Primary Decomposition. Cleavage of the imine bond (-CH=N-) and loss of the phenyl ring. |
| > 450°C | Broad Exotherms | Continuous Loss | Carbonization of the phenolic residue. |
Scientific Insight: Unlike simple anilines, this ligand often exhibits "melting with decomposition" if the intramolecular H-bonding is weak. However, in the 2,3-dihydroxy isomer, the H-bond usually stabilizes the structure, allowing a distinct melting event before degradation [1].
Degradation Mechanism
The primary failure mode of this ligand under heat is the hydrolysis or homolytic cleavage of the azomethine bond.
Figure 2: Proposed thermal degradation pathway. The cleavage of the imine bond results in the volatilization of the amine component, observed as the first major mass loss step in TGA.
Comparative Analysis: Ligand vs. Alternatives
To evaluate the performance of 3-[(phenylimino)methyl]-1,2-benzenediol, we compare it against its parent aldehyde and its metal-complexed forms. This comparison is vital for researchers deciding whether to use the free ligand or a pre-formed complex.
Comparative Data Table
| Feature | Target Ligand (Schiff Base) | Alternative A (Parent Aldehyde) | Alternative B (Metal Complex M-L) |
| Compound | 3-[(phenylimino)methyl]-1,2-benzenediol | 2,3-Dihydroxybenzaldehyde | Cu(II) or Zn(II) Complex of Ligand |
| Melting Point | High (~160-170°C) [1] | Low (104-108°C) | > 250°C (Often decomposes before melt) |
| Thermal Stability ( | Moderate (~200°C) | Low (~140°C) | High (> 300°C) |
| Residue at 600°C | Low (< 10% Carbon char) | ~0% (Volatilizes) | High (> 30% Metal Oxide) |
| Hygroscopicity | Moderate | High | Low (if coordinated) |
Analysis of Alternatives
-
Vs. Parent Aldehyde (2,3-dihydroxybenzaldehyde): The Schiff base offers significantly higher thermal stability. The formation of the imine bond increases molecular weight and planarity, raising the melting point by over 50°C compared to the aldehyde precursor. This makes the Schiff base superior for applications requiring solid-state processing [1][2].
-
Vs. Metal Complexes (e.g., Cu-Ligand): Upon chelation with metals like Cu(II) or Zn(II), the thermal stability increases drastically. The metal locks the ligand into a rigid conformation, often pushing the decomposition onset above 300°C.
-
Critical Observation: If your DSC of the ligand shows a peak >250°C, your sample is likely contaminated with trace metals or has polymerized. Pure organic Schiff bases rarely survive >250°C intact [3][4].
-
Troubleshooting & Common Pitfalls
Issue: "Ghost" Mass Loss at 100°C
-
Cause: The catechol group is prone to holding water via hydrogen bonding.
-
Solution: Do not mistake this for ligand degradation. If the DSC shows a broad, shallow endotherm here, it is water. If it is a sharp peak, it is a contaminant (e.g., unreacted aniline).
Issue: No Distinct Melting Point (Continuous degradation)
-
Cause: The 2,3-dihydroxy substitution pattern can sometimes facilitate oxidation before melting.
-
Solution: Increase the heating rate to 20°C/min. Faster heating can sometimes "outrun" the kinetic degradation, allowing the thermodynamic melting event to be visible on the DSC [5].
References
-
Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid. Source: National Institutes of Health (PMC) Significance: Provides thermal data for a direct structural analog (2,3-dihydroxybenzaldehyde derivative), establishing the melting/decomposition range (142–205°C). URL:[Link]
-
Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde. Source: International Journal of Scientific Engineering and Research Significance: Validates the TGA/DSC behavior of dihydroxy-Schiff bases and their metal complexes. URL:[Link]
-
Bis-Schiff Base Derivatives of 2,5-Dihydroxybenzaldehyde: Synthesis, Characterization and Antimicrobial Activity. Source: ResearchGate Significance: Demonstrates the increased thermal stability of Metal-Schiff base complexes compared to free ligands. URL:[Link]
-
Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. Source: PerkinElmer Application Notes Significance: Establishes the standard protocol for distinguishing solvate loss from melting using simultaneous TGA-DSC. URL:[Link]
-
Thermal Analysis (TGA/DSC) Methodology. Source: Mettler Toledo Significance:[1][2] Reference for the "3-Step" heating protocol and buoyancy compensation in TGA. URL:[Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation Architectures of Catechol Imine Derivatives
Executive Summary
Catechol imine derivatives (Schiff bases derived from 1,2-dihydroxybenzene moieties) represent a high-value chemical space in drug development due to their redox activity, metal chelation properties, and antioxidant potential. However, their characterization is notoriously difficult due to prototropic tautomerism (phenol-imine
This guide provides an objective technical comparison of fragmentation modalities, contrasting the unique behaviors of catechol imines against their structural analogs (phenol/phenyl imines). It establishes a self-validating protocol for structural elucidation using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Part 1: The Comparative Landscape
To understand the unique fragmentation of catechol imines, one must benchmark them against standard alternatives. The "performance" here is defined by the information richness of the mass spectrum and the stability of the molecular ion.
Ionization Modalities: ESI vs. EI
For catechol imines, the choice of ionization source dictates the survival of the molecular ion (
| Feature | Electrospray Ionization (ESI) (Recommended) | Electron Impact (EI) (Alternative) |
| Energy Transfer | Soft ionization; minimal internal energy transfer. | Hard ionization (70 eV); high internal energy. |
| Dominant Species | Protonated molecule | Radical cation |
| Suitability | High. Preserves the labile | Low. Often leads to total disintegration of the molecular ion; thermal degradation occurs in the inlet. |
| Key Artifacts | Formation of | Dehydration |
Structural Analogs: The "Ortho-Effect" Differentiator
The defining characteristic of catechol imines is the presence of a hydroxyl group ortho to the imine bond. This creates a distinct fragmentation signature compared to meta- or para-isomers.
-
Catechol Imines (Ortho-OH): Exhibit the Ortho-Effect . The OH group forms a strong intramolecular hydrogen bond with the imine nitrogen (
). This stabilizes the transition state for specific rearrangements, leading to cyclization (benzoxazole-type ions) and distinctive neutral losses. -
Para-Hydroxy Imines: Lacking the intramolecular bridge, these fragment primarily via direct bond cleavage (simple
-cleavage) and show higher relative abundance of the protonated molecular ion.
Part 2: Mechanistic Deep Dive & Fragmentation Pathways[2]
The fragmentation of catechol imines under Collision-Induced Dissociation (CID) is governed by the basicity of the imine nitrogen and the proximity of the catechol hydroxyls.
Primary Fragmentation Channels
-
Imine Bond Cleavage (Pathway A): Protonation occurs at the imine nitrogen. Homolytic or heterolytic cleavage of the
bond yields the amine fragment and the catechol-aldehyde cation. -
The Ortho-Effect Cyclization (Pathway B): This is the diagnostic pathway. The ortho-hydroxyl attacks the imine carbon (or participates in proton transfer), leading to the elimination of the amine side chain and formation of a stabilized benzofuran or benzoxazole-type cation.
-
Neutral Loss of Water: Due to the 1,2-dihydroxy structure, catechol derivatives readily lose
(18 Da), often creating a radical cation species even in ESI conditions.
Visualization of Fragmentation Logic
The following diagram illustrates the competitive pathways for a generic catechol imine derivative.
Figure 1: Competitive fragmentation pathways. Pathway B (Green) is diagnostic for ortho-hydroxy imines, distinguishing them from para-isomers.
Part 3: Experimental Protocol for Structural Validation
To ensure reproducible data, the following self-validating protocol is recommended. This workflow minimizes hydrolysis (a common error source) and maximizes fragment coverage.
Sample Preparation[3]
-
Solvent: Use Acetonitrile (ACN) rather than Methanol. Methanol can act as a nucleophile, occasionally forming hemiacetals with the imine carbon during ionization, creating artifact peaks
. -
Concentration: 1-5 µM. High concentrations promote dimer formation
. -
Acidification: Add 0.1% Formic Acid. This ensures protonation of the imine nitrogen (
for aromatic imines), driving the signal to the species.
Instrument Parameters (Q-TOF / Orbitrap)
-
Source: ESI Positive Mode (+).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Collision Energy (CE): Use Stepped CE (e.g., 10, 20, 40 eV).
-
Low CE (10 eV): Preserves
for molecular weight confirmation. -
High CE (40 eV): Forces the rupture of the aromatic ring or secondary eliminations (CO loss from catechol).
-
Workflow Diagram
Figure 2: Step-by-step structural elucidation workflow for catechol imines.[2]
Part 4: Diagnostic Data Summary
The following table summarizes the characteristic ions observed for a representative catechol imine (e.g., 3,4-dihydroxybenzylidene-aniline).
| Fragment Type | Observed Ion ( | Mechanism | Structural Insight |
| Precursor | Protonation on Imine N | Confirms MW; check for Cl/Br isotopes if applicable. | |
| C-N bond rupture | Identifies the aldehyde portion (Catechol headgroup). | ||
| Amine Ion | Charge retention on amine | Identifies the amine tail group. | |
| Dehydration | Loss of | Indicates presence of adjacent OH groups (Catechol moiety). | |
| Cyclization | Benzoxazole formation | Diagnostic: Confirms OH is ortho to the imine. |
Expert Insight: The "Isobaric Trap"
Be cautious of Quinone formation . Catechols oxidize easily to o-quinones (
References
-
Yue, L., et al. (2016). Ortho-hydroxyl effect and proton transfer via ion-neutral complex: the fragmentation study of protonated imine resveratrol analogues in mass spectrometry.[1][3] Journal of Mass Spectrometry.[4]
-
Akay, M. A. (2013). The Effect of o-Substituents on Mass Spectra of Schiff Bases Synthesized from Salicylaldehyde. SDU Journal of Science.[5]
-
Kiprop, A., et al. (2013).[6][7] GC-MS and ESI-MS detection of catechol.[6][7] International Journal of Education and Research.
-
Poddel'sky, A. I., et al. (2020).[8] Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. ACS Omega.
Sources
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Ortho-hydroxyl effect and proton transfer via ion-neutral complex: the fragmentation study of protonated imine resveratrol analogues in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijern.com [ijern.com]
- 8. Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Executive Summary & Chemical Profile
Compound Identity: 1,2-Benzenediol, 3-[(phenylimino)methyl]- Synonyms: 3-((Phenylimino)methyl)benzene-1,2-diol; 2,3-Dihydroxybenzylidene aniline. Chemical Class: Schiff Base (Imine) Ligand / Catechol Derivative.
The Safety Imperative (Why This Matters): This compound is a Schiff base derived from 2,3-dihydroxybenzaldehyde and aniline . While specific toxicological data for the intact molecule may be sparse, scientific integrity dictates we apply the "Read-Across" principle. Schiff bases are hydrolytically unstable in aqueous or acidic environments, potentially reverting to their parent precursors.
Therefore, safety protocols must address the hazards of the parent moieties:
-
Catechol (1,2-Benzenediol): A potent skin irritant, sensitizer, and systemic toxin (Cat. 3) capable of inducing DNA damage.
-
Aniline: A toxic, transdermal blood agent known to cause methemoglobinemia.
Core Directive: Treat this substance as a Potent Compound (OEB 3/4 equivalent) . Do not rely on standard "low hazard" organic protocols.
Hazard Profiling & Risk Assessment
To understand the PPE requirements, we must analyze the causality of the risk. The danger lies not just in the dust, but in the compound's potential to penetrate the skin and hydrolyze in physiological fluids.
| Hazard Domain | Critical Risk Factor | Physiological Impact |
| Dermal (Skin) | High Permeation Potential. Both catechol and aniline functionalities are lipophilic and can penetrate standard latex rapidly. | Systemic toxicity; Methemoglobinemia (blue skin/lips); Severe dermatitis. |
| Inhalation | Dust/Aerosol Generation. The solid is likely a fine crystalline powder. | Respiratory sensitization; Mucosal irritation; Systemic absorption via lungs. |
| Ocular (Eyes) | Corrosive/Irritant. Phenolic groups are acidic and protein-denaturing. | Permanent corneal damage; Chemical conjunctivitis. |
| Stability | Hydrolysis. Moisture in the air or skin can break the imine bond. | Release of free aniline (carcinogen/toxin) directly onto the exposure site. |
PPE Matrix: The Defense System
This table defines the minimum acceptable standards. Standard laboratory latex gloves are strictly prohibited for this workflow.
| Protection Zone | Equipment Standard | Technical Specification & Rationale |
| Hand Protection | Double-Gloving (Nitrile) | Inner Layer: 4 mil (0.10mm) Nitrile (Bright color for contrast).Outer Layer: 5-8 mil (0.12-0.20mm) Extended Cuff Nitrile.Rationale: Catechols degrade rubber. Nitrile offers superior permeation resistance (>480 min breakthrough for solids). |
| Respiratory | N95 or P100 | Solid Handling: N95 Disposable Respirator (minimum).Solution Handling: Fume Hood (Face velocity 80-100 fpm).Rationale: Prevents inhalation of sensitizing dusts. |
| Eye Protection | Chemical Goggles | Standard: ANSI Z87.1 Impact + Splash.Rationale: Safety glasses allow dust bypass. Goggles seal the ocular cavity against dust and vapors. |
| Body Defense | Lab Coat + Apron | Material: Tyvek® or chemically resistant polypropylene sleeves/apron.Rationale: Cotton lab coats absorb phenols, holding the toxin against the skin. |
Logic of Safety: The Risk Pathway
The following diagram illustrates the decision-making process for selecting safety barriers based on the chemical's degradation pathway.
Figure 1: Risk propagation pathway demonstrating why PPE must target the hydrolysis precursors (Catechol/Aniline) rather than just the parent compound.
Operational Protocol: Step-by-Step Handling
This protocol is a self-validating system. If you cannot perform a step (e.g., fume hood alarm is sounding), the system halts.
Phase 1: Pre-Operational Checks (The "Air-Gap" Test)
-
Glove Integrity: Inflate the outer nitrile glove with air, twist the cuff, and check for pinholes. Catechols find pinholes instantly.
-
Hood Verification: Verify fume hood flow is between 80-100 fpm using the digital monitor or a Kimwipe test.
-
Quenching Agent: Prepare a beaker of 5% Sodium Carbonate or dilute bleach nearby to neutralize spills immediately.
Phase 2: Weighing & Solubilization
-
Static Control: Use an anti-static gun or wipe on the spatula. Schiff base powders are often electrostatic and "jump."
-
Transfer: Weigh inside the fume hood. Do not weigh on an open benchtop balance.
-
Solvent Choice: Avoid protic solvents (water/methanol) for storage, as they accelerate hydrolysis. Use dry DMSO, DMF, or Acetonitrile for stock solutions.
Phase 3: Decontamination & Doffing (Critical)
Most exposures occur after the experiment, during glove removal.
-
Wipe Down: Wipe all tools (spatulas, balance) with a solvent-soaked Kimwipe, then dispose of the wipe as solid hazardous waste.
-
Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out) to remove outer gloves.
-
Inspection: Inspect inner gloves for staining (catechols often oxidize to brown/black quinones upon air exposure). If stained, wash hands immediately with soap and cold water (warm water opens pores).
Emergency Response Procedures
-
Skin Contact:
-
Immediate Action: Drench with water for 15 minutes.[1] Use Polyethylene Glycol (PEG 300) or soap if available (more effective for phenols than water alone).
-
Why? Phenols/Catechols are lipophilic; water alone may not displace them from skin lipids efficiently.
-
-
Eye Contact:
-
Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist support immediately (Catechols cause protein precipitation in the cornea).
-
-
Spill Cleanup:
-
Solid: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened), then scoop.
-
Liquid: Absorb with vermiculite. Neutralize surface with dilute sodium carbonate (turns spills dark brown/black, indicating oxidation/neutralization).
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the decontamination step prior to glove removal.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Catechol. Centers for Disease Control and Prevention. [Link]
-
PubChem. Compound Summary: Catechol (1,2-Benzenediol). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Hand Protection Standards (29 CFR 1910.138).[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
